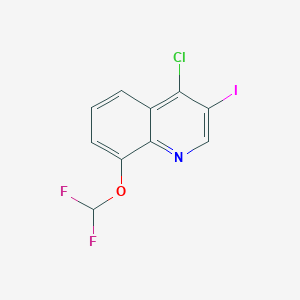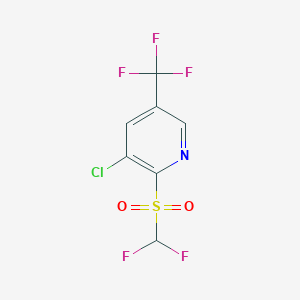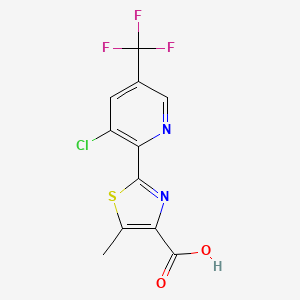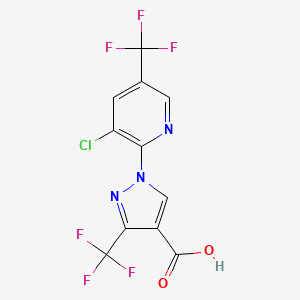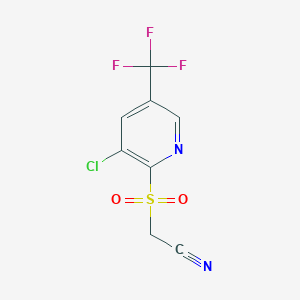
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)acetonitrile
Overview
Description
“2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)acetonitrile” is a chemical compound with the molecular formula C8H4ClF3N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the intermediates, 3f, was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole . This was then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring substituted with a trifluoromethyl group at the 5-position and a chloro group at the 3-position . The sulfonyl group and the acetonitrile group are attached to the 2-position of the pyridine ring .Chemical Reactions Analysis
The chloride in this compound can be transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 245.7±35.0 °C and a predicted density of 1.429±0.06 g/cm3 . It is recommended to be stored at 2-8°C .Scientific Research Applications
Chemical Reactions and Synthesis
Sulfonyl Derivatives Synthesis : Reactions involving sulfonyl compounds, like those in the study by Plakas et al. (2022), can be related to the synthesis of various sulfonyl derivatives, potentially including those similar to 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)acetonitrile (Plakas, Kalogirou, Kourtellaris, & Koutentis, 2022).
Sulfonation Protocols : Janosik et al. (2006) discuss the sulfonation of various sulfonyl compounds, which could relate to methods for modifying or synthesizing similar compounds to 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)acetonitrile (Janosik, Shirani, Wahlström, Malky, Stensland, & Bergman, 2006).
Molecular Self-Assembly
- Copper(I) Trifluoromethane Sulfonate Reactions : Gelalcha et al. (2002) describe the reaction of copper(I) trifluoromethane sulfonate in acetonitrile, which can be relevant for understanding the behavior of similar trifluoromethyl compounds in molecular self-assembly (Gelalcha, Schulz, Kluge, & Sieler, 2002).
Structural Analysis and Reactivity
- Crystal Structure and Reactivity : Studies such as the one by Katritzky et al. (1995) on the structural analysis and reactivity of related compounds can provide insights into the behavior and potential applications of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)acetonitrile (Katritzky, Rachwał, Smith, & Steel, 1995).
Electrochemical Applications
- Electrochemical Polymerization : Research by Naudin et al. (2002) on the electrochemical oxidation of related compounds in acetonitrile can offer insights into the electrochemical applications of compounds like 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)acetonitrile (Naudin, Ho, Branchaud, Breau, & Bélanger, 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2O2S/c9-6-3-5(8(10,11)12)4-14-7(6)17(15,16)2-1-13/h3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGFQLAGKQDAPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)S(=O)(=O)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



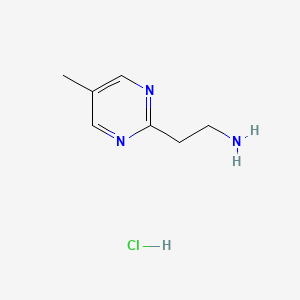
![1'-Methylspiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride](/img/structure/B1436237.png)
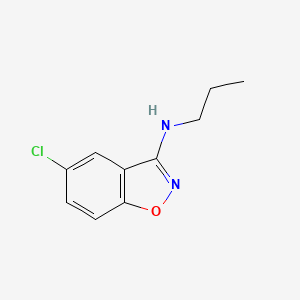
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid](/img/structure/B1436241.png)
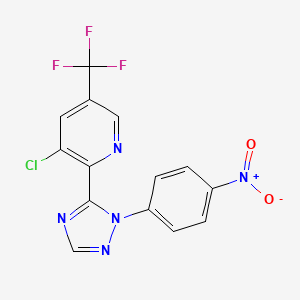
![(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanol](/img/structure/B1436243.png)

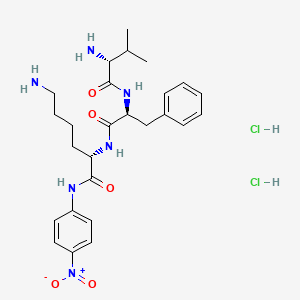
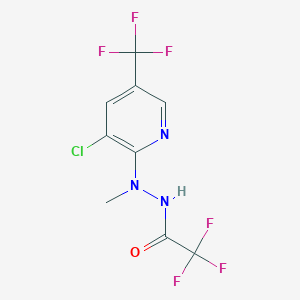
![5-Oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B1436251.png)
